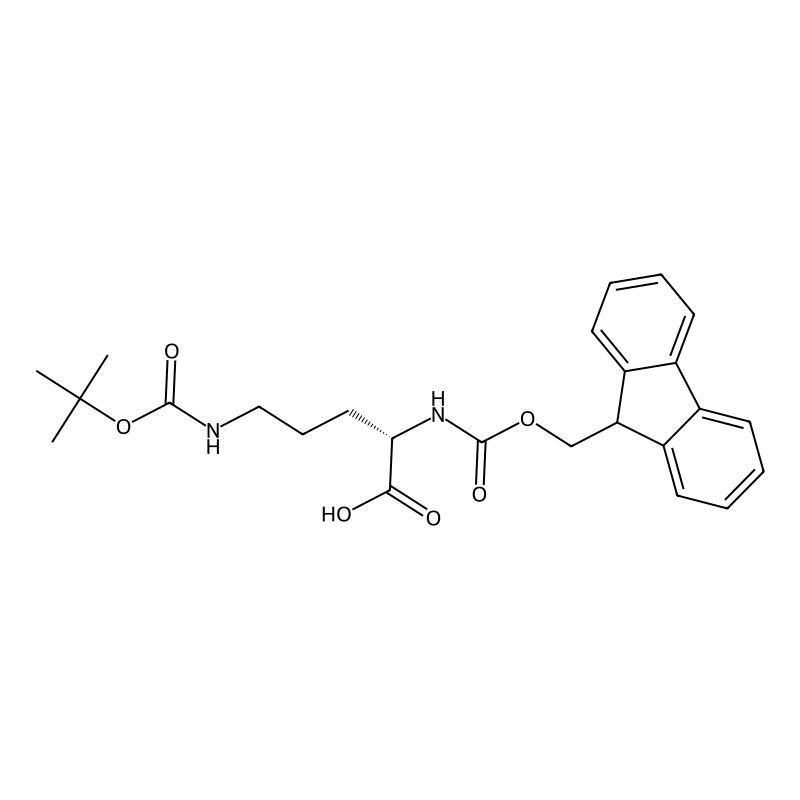

Fmoc-Orn(Boc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-Orn(Boc)-OH is a valuable building block for the construction of peptides containing the amino acid ornithine. It incorporates the advantageous features of both Fmoc and Boc protecting groups:

- Fmoc (Fluorenylmethoxycarbonyl): This group facilitates the selective removal of the amino terminus (N-terminus) of the peptide using mild acidic conditions, allowing for chain elongation during peptide synthesis .

- Boc (tert-Butyloxycarbonyl): This group protects the side chain (delta-amino group) of the ornithine residue, preventing unwanted side reactions during peptide synthesis .

The combination of these protecting groups enables the controlled and efficient synthesis of peptides containing ornithine, which plays various roles in biological processes.

Cell-Penetrating Peptides

Fmoc-Orn(Boc)-OH has been utilized in the development of cell-penetrating peptides (CPPs) . CPPs are short sequences of amino acids that can efficiently deliver cargo molecules (e.g., drugs, nanoparticles) into cells, overcoming the barrier posed by the cell membrane .

Studies have shown that incorporating multiple ornithine residues within CPPs enhances their cell-penetrating ability, likely due to their interaction with negatively charged components of the cell membrane . Therefore, Fmoc-Orn(Boc)-OH plays a crucial role in synthesizing CPPs with improved cell delivery efficiency, potentially leading to novel therapeutic strategies.

Bioconjugation

Fmoc-Orn(Boc)-OH finds application in bioconjugation, a technique used to link biomolecules (e.g., peptides, proteins, antibodies) together for various research purposes. The presence of the reactive carboxylic acid group (COOH) at the C-terminus of Fmoc-Orn(Boc)-OH allows for its conjugation to other biomolecules using appropriate coupling reagents .

For instance, Fmoc-Orn(Boc)-OH has been used to conjugate ornithine to green fluorescent protein (GFP)-labeled peptides, improving their cell permeability compared to unconjugated analogs . This approach enables the visualization and tracking of peptides within living cells, offering valuable insights into their cellular behavior and potential therapeutic applications.

Fmoc-Ornithine (Boc)-hydroxyl is a derivative of ornithine, which is a non-protein amino acid involved in various biological processes, including the urea cycle and the synthesis of other amino acids. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group, which are commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. Fmoc-Orn(Boc)-OH is recognized for its utility as a building block in the synthesis of peptides and other bioactive molecules, particularly in enhancing the permeability of conjugated peptides when linked to green fluorescent protein (GFP) .

Fmoc-Orn(Boc)-OH is primarily involved in solid-phase peptide synthesis. It can undergo various reactions, including:

- Coupling Reactions: Fmoc-Orn(Boc)-OH can be coupled with other amino acids or peptide fragments using coupling reagents like BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and N-methylmorpholine (NMM) to form longer peptide chains.

- Deprotection Reactions: The Fmoc group can be removed using basic conditions, typically with a solution of piperidine, allowing access to the free amine for further reactions .

The biological activity of Fmoc-Orn(Boc)-OH is largely attributed to its role in peptide synthesis. When conjugated to peptides, it has been shown to enhance cell permeability, making it useful for drug delivery applications. The compound serves as a substrate for ornithine-δ-aminotransferase, which catalyzes proline synthesis, thus playing a role in metabolic pathways .

The synthesis of Fmoc-Orn(Boc)-OH typically involves several steps:

- Preparation of Ornithine: L-Ornithine is dissolved in acetonitrile.

- Boc Protection: A solution of di-tert-butyl dicarbonate (Boc2O) is added dropwise to the ornithine solution to protect the amino group.

- Removal of Copper Ions: Sodium bicarbonate and anhydrous sodium carbonate are added to remove copper ions from the reaction mixture.

- Fmoc Protection: Fmoc-OSu (Fmoc-N-hydroxysuccinimide) is added to introduce the Fmoc protecting group.

- Recrystallization: The product is purified through recrystallization using an ethyl acetate/petroleum ether mixture .

Interaction studies involving Fmoc-Orn(Boc)-OH focus on its role in enhancing cellular uptake of peptides. Research indicates that peptides containing this compound exhibit improved permeability compared to their unconjugated counterparts. This property makes it valuable in designing more effective drug delivery systems and studying cellular mechanisms .

Several compounds share structural similarities with Fmoc-Orn(Boc)-OH, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Contains lysine instead of ornithine | Lysine has an additional amino group for further modifications. |

| Fmoc-Glu(OtBu)-OH | Contains glutamic acid with a t-butyl protecting group | Glutamic acid's side chain introduces carboxylic functionality. |

| Fmoc-Arg(Pbf)-OH | Contains arginine with a 2,2,4,6,7-pentamethyldihydroquinoline protecting group | Arginine's side chain allows for unique interactions due to its guanidinium group. |

The uniqueness of Fmoc-Orn(Boc)-OH lies in its specific combination of protective groups and its ability to enhance peptide permeability while serving as a substrate for important enzymatic reactions .

The history of peptide synthesis is inextricably linked to advances in protecting group chemistry. Early 20th-century methods relied on benzyloxycarbonyl (Z) groups, which required harsh acidic conditions for removal. The introduction of tert-butoxycarbonyl (Boc) in the 1950s marked a paradigm shift, offering improved stability during synthesis. However, the need for repetitive trifluoroacetic acid (TFA) treatments in Boc-based strategies limited their applicability to acid-sensitive peptides.

This limitation spurred Louis A. Carpino's development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in 1970. Unlike Boc, Fmoc could be cleaved under mild basic conditions (e.g., piperidine), enabling orthogonal protection schemes when combined with acid-labile side chain protectants. The Fmoc/Boc combination on ornithine derivatives like Fmoc-Orn(Boc)-OH exemplifies this orthogonal approach, allowing sequential deprotection without compromising structural integrity.

Development of Orthogonal Protection Methodologies

Orthogonal protection requires carefully matched pairs of temporary (N-terminal) and permanent (side chain) protecting groups. For ornithine—a diamino acid critical for constructing branched peptides—the δ-amino group is shielded with Boc, while the α-amino group carries Fmoc. This configuration permits:

- Selective N-terminal deprotection: Piperidine removes Fmoc without affecting Boc.

- Final global deprotection: TFA cleaves Boc and resin linkages simultaneously.

The synthesis of Fmoc-Orn(Boc)-OH typically involves:

- Boc protection of L-ornithine using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile/NaHCO₃.

- Fmoc introduction via Fmoc-Osu (N-hydroxysuccinimide ester) under basic conditions.

- Recrystallization from ethyl acetate/petroleum ether for purification.

Historical Significance in Peptide Chemistry

Ornithine’s role as a non-proteinogenic amino acid made its incorporation into peptides particularly challenging prior to Fmoc-Orn(Boc)-OH’s availability. Early attempts using unprotected ornithine resulted in side reactions during coupling, including lactam formation and branching. The dual protection strategy solved these issues, enabling:

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

N-alpha-Fmoc-N-delta-Boc-L-ornithine represents a doubly protected ornithine derivative that serves as a crucial building block in peptide synthesis [1] [3]. The compound features the molecular formula C₂₅H₃₀N₂O₆ with a molecular weight of 454.52 g/mol [1] [5]. The Chemical Abstracts Service registry number for this compound is 109425-55-0 [1] [3].

The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid [3] [5]. This systematic name reflects the stereochemical configuration and functional group arrangements within the molecular structure. The International Chemical Identifier key is JOOIZTMAHNLNHE-NRFANRHFSA-N, which provides a unique identifier for the compound [1] [3].

The molecular structure contains two distinct protecting groups: the 9-fluorenylmethoxycarbonyl group protecting the alpha-amino position and the tert-butoxycarbonyl group protecting the delta-amino position of the ornithine residue [1] [2]. The Simplified Molecular-Input Line-Entry System representation is CC(C)(C)OC(=O)NCCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 [1] [5].

Physical and Chemical Characteristics

N-alpha-Fmoc-N-delta-Boc-L-ornithine exhibits distinctive physical and chemical properties that are essential for its applications in peptide synthesis. The compound appears as a white to almost white powder or crystalline solid at room temperature [8] [11] [12]. The melting point ranges from 111°C to 115°C, with some sources reporting slightly narrower ranges of 113.4°C to 114.7°C [8] [11] [15].

The predicted boiling point is 679.0 ± 55.0°C, while the predicted density is 1.226 ± 0.06 g/cm³ [8] [15]. The compound demonstrates a predicted pKa value of 3.85 ± 0.21, indicating its acidic nature due to the carboxylic acid functionality [8] [15]. The flash point is predicted to be 364.5 ± 31.5°C [15].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₃₀N₂O₆ | [1] [3] [5] |

| Molecular Weight | 454.52 g/mol | [1] [5] |

| Melting Point | 111-115°C | [8] [11] [15] |

| Boiling Point (Predicted) | 679.0 ± 55.0°C | [8] [15] |

| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [8] [15] |

| pKa (Predicted) | 3.85 ± 0.21 | [8] [15] |

| Appearance | White to almost white powder | [8] [11] [12] |

Solubility characteristics vary significantly across different solvents. The compound demonstrates good solubility in dimethylformamide at 20 mg/ml and in dimethyl sulfoxide at 10 mg/ml [8] [12]. Ethanol solubility is reported at 10 mg/ml, while methanol shows general solubility without specific quantification [8] [12]. In aqueous phosphate-buffered saline, the compound shows limited solubility at 0.16 mg/ml when prepared as a 1:5 dimethylformamide:phosphate-buffered saline mixture [8].

The specific rotation [α]D²⁰ is -8.2 ± 2° when measured at a concentration of 1 g/100 ml in dimethylformamide [11] [21]. This optical rotation confirms the L-configuration of the ornithine residue within the protected derivative.

Spectroscopic Properties

Spectroscopic analysis of N-alpha-Fmoc-N-delta-Boc-L-ornithine reveals characteristic features that enable identification and purity assessment. Ultraviolet-visible spectroscopy shows a maximum absorption wavelength at 265 nanometers, attributed to the fluorenyl chromophore [10] [18]. The absorbance in the range of 450 to 600 nanometers is typically ≤ 100 milliabsorbance units, indicating minimal absorption in the visible region [16] [18].

Infrared spectroscopy provides identity verification through characteristic functional group frequencies [18]. The spectrum displays typical absorption bands for carboxylic acid, carbamate, and aromatic functionalities present in the molecular structure. High-performance liquid chromatography analysis typically shows purity levels of ≥ 96.0% to 98.0% by area percentage [1] [16] [18].

Thin-layer chromatography demonstrates purity levels of ≥ 98% using standardized solvent systems [16] [18]. The compound exhibits specific retention factors that aid in identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic signals for both the 9-fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups [17].

Mass spectrometry confirms the molecular weight through detection of the molecular ion peak at m/z 454.52 [17]. This technique provides definitive identification of the compound and can detect potential impurities or degradation products.

| Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|

| Ultraviolet-Visible | λmax: 265 nm; E(450-600 nm): ≤ 100 mAU | [10] [18] |

| High-Performance Liquid Chromatography | Purity ≥ 96.0-98.0% (area %) | [1] [16] [18] |

| Thin-Layer Chromatography | Purity ≥ 98% | [16] [18] |

| Mass Spectrometry | Molecular ion peak at m/z 454.52 | [17] |

| Infrared Spectroscopy | Identity verification by functional groups | [18] |

Crystallographic Data and Structural Analysis

Crystallographic studies of N-alpha-Fmoc-N-delta-Boc-L-ornithine and related derivatives provide insights into molecular conformation and intermolecular interactions. While specific crystallographic data for the parent compound are limited in the literature, related ornithine derivatives have been extensively characterized through X-ray crystallography [26] [27].

Studies of similar 9-fluorenylmethoxycarbonyl-protected amino acids reveal characteristic packing arrangements dominated by π-π interactions between fluorenyl groups and hydrogen bonding networks [28] [30]. The planar 9-fluorenylmethoxycarbonyl groups typically engage in stacking interactions that contribute to crystal stability and molecular organization.

Crystallographic analysis of ornithine derivatives incorporated into peptide structures demonstrates the conformational preferences of the protected side chain [26]. The tert-butoxycarbonyl protecting group adopts extended conformations that minimize steric interactions while maintaining the integrity of the protecting group functionality.

The crystal structures of related 9-fluorenylmethoxycarbonyl amino acids show that hydrogen bonding patterns are crucial for determining the overall molecular packing [28] [30]. These interactions involve both the carboxylic acid functionality and the carbamate nitrogen atoms, creating extended hydrogen-bonded networks that stabilize the crystalline state.

Recent crystallographic studies of peptides containing ornithine derivatives reveal that the protected ornithine residues can adopt various conformations depending on the local chemical environment [26]. The flexibility of the ornithine side chain allows for conformational adaptation while maintaining the protecting group integrity essential for synthetic applications.

Stability Parameters under Various Conditions

N-alpha-Fmoc-N-delta-Boc-L-ornithine demonstrates acceptable stability under appropriate storage and handling conditions. The compound requires storage at 2°C to 8°C in dry conditions with protection from moisture and light [1] [8] [23]. Under these conditions, the compound maintains stability for extended periods, with some sources indicating shelf life of ≥ 4 years when stored at -20°C [10].

Thermal stability analysis indicates that the compound remains stable up to its melting point range of 111°C to 115°C [8] [11] [15]. Decomposition begins above the melting point, though specific decomposition temperature data are not extensively documented [25]. The compound should be protected from heat exposure during storage and handling to maintain integrity.

Chemical stability is maintained under normal conditions, but the compound shows sensitivity to strong acids and strong oxidizing agents [25]. These conditions should be avoided to prevent degradation of the protecting groups or the amino acid backbone. The compound is also sensitive to moisture, with water content specifications typically requiring ≤ 2.00% by Karl Fischer analysis [16] [18].

Photostability considerations require storage in dark containers or amber glass to prevent potential ultraviolet-induced degradation [23]. The 9-fluorenylmethoxycarbonyl protecting group can be sensitive to prolonged light exposure, particularly ultraviolet radiation.

| Stability Parameter | Specification | Reference |

|---|---|---|

| Storage Temperature | 2-8°C, dry conditions | [1] [8] [23] |

| Thermal Stability | Stable to melting point (111-115°C) | [8] [11] [15] |

| Water Content | ≤ 2.00% (Karl Fischer) | [16] [18] |

| Light Sensitivity | Store in dark containers | [23] |

| Chemical Stability | Avoid strong acids, oxidizing agents | [25] |

| Shelf Life | ≥ 4 years at -20°C | [10] |

The compound exhibits hygroscopic properties, requiring careful attention to moisture control during storage and handling [23]. Sealed containers with appropriate desiccants are recommended to maintain the specified low water content. Regular monitoring of storage conditions and periodic analysis for degradation products ensure maintained quality for synthetic applications.

The Fmoc Protection Group: Structure and Properties

The 9-fluorenylmethoxycarbonyl (Fmoc) protection group represents one of the most widely utilized amino protection strategies in modern peptide synthesis [1] [2]. The Fmoc group consists of a fluorenyl ring system connected to a methoxycarbonyl group, forming a carbamate linkage with the amino group it protects [3].

Structural Characteristics

The fluorene ring system at the core of the Fmoc group is an ortho-fused tricyclic hydrocarbon characterized by its nearly planar structure [4] [5]. The fluorene molecule contains two benzene rings fused to a central five-membered ring, with the C9 position serving as the critical site for protection group chemistry [2] [4]. The C9-H sites of the fluorene ring are weakly acidic with a pKa of 22.6 in dimethyl sulfoxide [4], a property that is fundamental to the base-labile nature of the Fmoc protecting group.

The fluorenyl ring system exhibits remarkable stability under acidic conditions while remaining highly susceptible to base-catalyzed removal [2] [6]. This electronic structure is further enhanced by the electron-withdrawing nature of the carbamate carbonyl group, which renders the lone hydrogen at the β-carbon (C9 position) particularly acidic and susceptible to abstraction by weak bases [6].

Physical and Chemical Properties

Fmoc-protected amino acids typically exhibit excellent solubility in organic solvents commonly used in peptide synthesis [7] [3]. For Fmoc-Orn(Boc)-OH specifically, solubility data indicates 20 mg/ml in dimethylformamide, 10 mg/ml in dimethyl sulfoxide, and 10 mg/ml in ethanol [7]. The compound appears as a white powder or solid with a molecular weight of 454.52 g/mol and maintains chemical stability when stored at 2-8°C [7] [8].

Spectroscopic Properties

A distinguishing feature of the Fmoc group is its strong ultraviolet absorption and fluorescence properties [2] [6]. This characteristic allows for convenient monitoring of deprotection reactions through ultraviolet spectroscopy, providing real-time feedback during peptide synthesis protocols [2]. The fluorescent nature of the fluorene system enables detection and quantification during analytical procedures, making it particularly valuable for automated synthesis applications [3].

Deprotection Mechanism

The removal of the Fmoc group proceeds through a well-characterized β-elimination mechanism initiated by base-catalyzed proton abstraction [9] [6] [10]. Piperidine, the most commonly employed deprotection reagent, abstracts the acidic proton at the C9 position of the fluorene ring [11] [12]. This abstraction triggers a β-elimination cascade that results in the formation of dibenzofulvene, carbon dioxide, and the desired free amine [10].

The dibenzofulvene intermediate formed during deprotection is highly reactive and readily forms stable adducts with excess piperidine [6] [2]. This adduct formation prevents the dibenzofulvene from participating in unwanted side reactions with the growing peptide chain, thereby enhancing the overall efficiency and selectivity of the deprotection process [6].

The Boc Protection Group: Structure and Properties

The tert-butoxycarbonyl (Boc) protecting group has served as a cornerstone of amino acid protection chemistry since its introduction in the late 1950s [13] [14]. The Boc group consists of a carbamate functionality where the carbonyl carbon is connected to a tert-butyl group via an oxygen atom [14] [15].

Structural Features

The structural foundation of the Boc group rests on the tert-butyl moiety, which provides significant steric bulk and electronic stabilization [15] [16]. The tert-butyl group adopts a tetrahedral geometry with three methyl groups surrounding a quaternary carbon center [17]. This arrangement creates substantial steric hindrance while simultaneously providing hyperconjugative stabilization when the protecting group is cleaved under acidic conditions [15] [16].

Crystallographic studies of Boc-protected amino acids reveal that the urethane amide bond can adopt both cis and trans conformations, in contrast to peptide bonds which strongly favor the trans configuration [17]. The Boc group typically orients itself away from aromatic side chains to minimize steric interactions [18].

Chemical Stability Profile

The Boc protecting group demonstrates exceptional stability under basic conditions and during nucleophilic reactions [14] [19]. This stability profile makes it particularly valuable for synthetic sequences involving strong nucleophiles or basic reaction conditions that would readily cleave base-labile protecting groups [20] [21]. The carbamate linkage remains intact during treatment with sodium hydroxide, organometallic reagents, and various oxidizing and reducing agents [19].

Under acidic conditions, however, the Boc group undergoes rapid and quantitative removal [14] [15]. The acid-catalyzed cleavage proceeds through protonation of the carbamate oxygen followed by loss of the tert-butyl cation [22] [16]. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide [23].

Mechanistic Aspects of Deprotection

Boc deprotection typically employs trifluoroacetic acid as the preferred acidic reagent [22] [16] [24]. The mechanism initiates with protonation of the carbonyl oxygen of the carbamate [22]. This protonation facilitates heterolytic cleavage of the carbon-oxygen bond connecting the tert-butyl group, resulting in formation of a tert-butyl carbocation [22] [23].

The tert-butyl carbocation intermediate is highly stabilized through hyperconjugation with the nine C-H bonds from the three methyl groups [15] [25]. This extensive stabilization makes the formation of the tert-butyl cation thermodynamically favorable and drives the deprotection reaction to completion [16].

Following carbocation formation, the remaining carbamic acid undergoes rapid decarboxylation [23]. The loss of carbon dioxide is thermodynamically favorable and provides an additional driving force for the overall deprotection process [23]. The evolution of carbon dioxide gas serves as a convenient visual indicator for reaction progress [23].

Orthogonality Principles in Protection Chemistry

Definition and Fundamental Concepts

The concept of orthogonal protection was first formally defined by Barany and Merrifield in 1977 to describe classes of protecting groups that can be removed by completely different chemical mechanisms [26] [27]. Orthogonal protecting groups enable selective deprotection of one functional group in the presence of others, allowing for precise control over synthetic sequences [26] [28].

True orthogonality requires that the deprotection conditions for one protecting group do not affect any other protecting groups present in the molecule [29] [27]. This principle extends beyond simple chemical stability to encompass the entire reaction environment, including solvents, temperature, and reaction time [29].

The Fmoc/tert-Butyl System

The combination of Fmoc for α-amino protection and tert-butyl-based groups for side chain protection represents the most widely used truly orthogonal protection scheme in modern peptide synthesis [29] [26] [30]. This system achieves orthogonality through the fundamental difference in deprotection mechanisms: Fmoc groups are removed under basic conditions using piperidine, while tert-butyl groups are cleaved under acidic conditions using trifluoroacetic acid [26] [28].

The orthogonality of the Fmoc/tert-butyl system has been extensively validated across diverse peptide sequences and synthetic conditions [29] [31]. Fmoc groups remain completely stable during acid-catalyzed side chain deprotection, while tert-butyl groups are unaffected by base-catalyzed Fmoc removal [26]. This mutual compatibility enables the synthesis of complex peptides with multiple protecting groups without cross-reactivity [28].

Contrast with Quasi-Orthogonal Systems

The Boc/benzyl system, while historically important, represents a quasi-orthogonal rather than truly orthogonal protection scheme [26] [28]. Both Boc and benzyl protecting groups are acid-labile, though they can be removed under different acidic conditions [21] [26]. Boc groups are typically cleaved with moderate concentrations of trifluoroacetic acid, while benzyl groups require stronger acidic conditions such as hydrogen fluoride [21].

This quasi-orthogonality limits the flexibility of synthetic strategies and increases the risk of premature deprotection during synthesis [26]. The development of truly orthogonal systems like Fmoc/tert-butyl has largely superseded quasi-orthogonal approaches for routine peptide synthesis applications [28].

Selective Deprotection Strategies

Orthogonal protection enables sophisticated synthetic strategies such as selective side chain modification, cyclic peptide formation, and peptide fragment condensation [31] [32]. The ability to selectively remove specific protecting groups allows chemists to access reactive functional groups at predetermined points in the synthesis [31].

Recent advances in orthogonal protection have expanded beyond the classical Fmoc/tert-butyl system to include additional orthogonal groups such as alloc (allyloxycarbonyl) and Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene) [31]. These expanded orthogonal sets enable even more complex synthetic strategies and the preparation of highly functionalized peptides [31].

Mechanistic Insights into Protection Group Interactions

Thermodynamic Considerations

The stability and reactivity of protecting groups are governed by fundamental thermodynamic principles that determine the feasibility of protection and deprotection reactions [33]. For Fmoc protection, the stability of the fluorenyl anion formed during base-catalyzed deprotection provides the driving force for the elimination reaction [2] [4]. The aromatic character of the fluorenyl anion, with its intense orange color, indicates significant stabilization through π-electron delocalization [4].

In contrast, Boc deprotection derives its thermodynamic favorability from the exceptional stability of the tert-butyl carbocation intermediate [15] [16]. The nine C-H bonds available for hyperconjugative stabilization make the tert-butyl cation one of the most stable carbocationic species in organic chemistry [25]. This stability, combined with the favorable entropy change from carbon dioxide evolution, renders Boc deprotection highly exergonic [16].

Kinetic Factors in Deprotection

The kinetics of protecting group removal are crucial for efficient peptide synthesis [11] [12]. Fmoc deprotection with piperidine proceeds extremely rapidly, typically completing within minutes at room temperature [34] [12]. The high basicity of piperidine (pKa = 11.1) and its secondary amine structure optimize both the initial proton abstraction and subsequent trapping of the dibenzofulvene byproduct [11].

Boc deprotection kinetics are similarly rapid under standard conditions [24]. The use of strong acids like trifluoroacetic acid ensures efficient protonation of the carbamate oxygen, while the stability of the tert-butyl cation facilitates rapid C-O bond cleavage [16] [24]. Temperature and acid concentration can be adjusted to optimize deprotection rates while minimizing side reactions [24].

Solvent Effects and Reaction Environment

The choice of solvent significantly influences both the efficiency and selectivity of protecting group reactions [3] [12]. For Fmoc deprotection, dimethylformamide serves as the standard solvent due to its ability to dissolve both the protected amino acid and the piperidine reagent while providing an appropriate dielectric environment for the elimination reaction [12].

Recent studies have explored more environmentally friendly solvent systems for Fmoc deprotection, including ethyl acetate and 2-methyltetrahydrofuran [12]. While these greener alternatives can support deprotection reactions, they typically require longer reaction times or higher reagent concentrations to achieve complete conversion [12].

Preventing Side Reactions

Understanding the mechanisms of protecting group removal is essential for preventing undesired side reactions that can compromise peptide quality [11]. During Fmoc deprotection, the formation of stable piperidine-dibenzofulvene adducts prevents the highly reactive dibenzofulvene from alkylating amino acid side chains or causing peptide backbone modifications [6].

In Boc deprotection, the use of appropriate carbocation scavengers prevents the tert-butyl cation from alkylating nucleophilic sites within the peptide [14] [23]. Common scavengers include anisole and thioanisole, which react rapidly with carbocations to form stable products [14].

Monitoring and Optimization

The mechanistic understanding of protecting group reactions enables the development of analytical methods for monitoring deprotection progress [2] [6]. For Fmoc removal, the characteristic ultraviolet absorption of the dibenzofulvene byproduct provides a convenient spectroscopic handle for following reaction kinetics [2]. Similarly, the evolution of carbon dioxide during Boc deprotection can be monitored to assess reaction completion [23].

These mechanistic insights have led to optimized protocols that balance reaction efficiency with peptide integrity [11] [12]. Modern solid-phase peptide synthesis protocols incorporate multiple short deprotection treatments rather than single extended exposures, minimizing the risk of side reactions while ensuring complete protecting group removal [12].